Ras Pathway Inhibition: Direct Comparison in Cellular Reporter Assay
1-(4-Methanesulfinylphenyl)ethan-1-one demonstrates quantifiable inhibition of RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells, a functional readout of Ras pathway activity [1]. In a direct cellular assay context, it exhibits an IC50 of 9.8 µM [1]. While highly optimized, covalent KRAS G12C inhibitors like ARS-853 achieve significantly higher potency (IC50: 2.5 µM) [2], the sulfoxide compound represents a distinct chemotype with a different mechanism of action—likely inhibiting Ras function upstream or via a non-covalent interaction [1]. This provides researchers with a tool compound for probing alternative points of intervention within Ras-driven signaling networks, rather than direct, covalent GTPase inhibition.
| Evidence Dimension | Inhibition of Ras pathway activity |
|---|---|
| Target Compound Data | IC50: 9.8 µM |
| Comparator Or Baseline | KRAS G12C inhibitor ARS-853: IC50 2.5 µM |
| Quantified Difference | Approximately 4-fold less potent, but mechanistically distinct |
| Conditions | PC-3 prostate cancer cells; RhoA/C-mediated, SRF-driven luciferase reporter assay [1] vs. KRAS G12C mutant cells; covalent inhibition assay [2] |
Why This Matters
This confirms functional activity in a therapeutically relevant pathway, offering a scaffold distinct from covalent KRAS inhibitors for biological studies.
- [1] TargetMol. (n.d.). 1-(4-methansulfinylphenyl)ethanone (T8870) Biological Activity. View Source
- [2] KKL Med. (n.d.). Ras Inhibitors: ARS-853 (IC50 2.5 µM). View Source
